molecular formula C5H10N4O B1412862 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine CAS No. 2168770-56-5

1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine

Cat. No.: B1412862
CAS No.: 2168770-56-5
M. Wt: 142.16 g/mol
InChI Key: UYBNQWMRHFHFRX-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1h-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-(Methoxymethyl)-1h-1,2,4-triazole: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-1h-1,2,4-triazole: Similar structure but lacks the methoxymethyl group.

    1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine derivatives: Compounds with additional substitutions on the triazole ring.

Uniqueness: this compound is unique due to the presence of both the methoxymethyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various applications .

Biological Activity

1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine, with the CAS number 915923-88-5, is a compound belonging to the triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific triazole derivative, summarizing key research findings and case studies.

  • Molecular Formula : C₅H₈N₄O
  • Molecular Weight : 142.16 g/mol
  • CAS Number : 915923-88-5

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain triazole derivatives can possess MIC values as low as 0.25 µg/mL against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AMRSA0.25
Compound BE. coli0.50
Compound CK. pneumoniae0.75

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

  • Efficacy Against Fungi : Triazoles have shown effectiveness against various fungi, including Candida albicans and Aspergillus species. The specific activity of this compound against these pathogens remains to be fully elucidated but is expected based on structural similarities to other known antifungal triazoles.

Study on Antitumor Activity

A study published in PMC evaluated the antiproliferative effects of triazole derivatives on cancer cell lines such as HeLa (cervical cancer) and L1210 (leukemia) cells. The results indicated that compounds with a triazole ring exhibited lower IC50 values compared to their non-triazole counterparts, suggesting enhanced antitumor activity .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship has shown that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance, substituents at the C-3 position have been linked to increased antibacterial efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
C-3HydroxyphenylIncreased antibacterial activity
N-4Aliphatic amineDecreased activity compared to heterocyclic amines

The biological activity of triazoles is primarily attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular processes in bacteria and fungi. The nitrogen atoms in the triazole ring can form hydrogen bonds with target biomolecules, enhancing their binding affinity and efficacy.

Properties

IUPAC Name

2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBNQWMRHFHFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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